![molecular formula C24H29NO4 B192802 Hydroxydonepezil CAS No. 197010-20-1](/img/structure/B192802.png)
Hydroxydonepezil
Overview
Description
Hydroxydonepezil is a chemical compound with the molecular formula C24H29NO4 . It is a derivative of donepezil, a medication used to treat symptoms of Alzheimer’s disease . The molecular weight of hydroxydonepezil is 395.5 g/mol .
Synthesis Analysis
While specific synthesis methods for hydroxydonepezil were not found, there are studies on the synthesis of donepezil and its analogs . One study describes an eco-friendly synthetic pathway for the synthesis of donepezil precursors, using alternative energy sources to improve yields, regioselectivity, and the rate of each synthetic step while reducing waste .
Physical And Chemical Properties Analysis
Hydroxydonepezil has a molecular weight of 395.5 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume are provided by ChemSpider .
Scientific Research Applications
Alzheimer’s Disease Treatment
Donepezil and its derivatives are primarily used for the symptomatic treatment of Alzheimer’s disease (AD). They work by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the concentration of acetylcholine in the brain and improving cognitive function .
Anti-Amyloid Aggregation
Research on donepezil hybrids has shown potential in inhibiting the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the development of AD. This suggests that Hydroxydonepezil could be studied for its anti-Aβ aggregation capacity .
Antioxidant Activity
Donepezil analogs have demonstrated antioxidant properties, which could be beneficial in reducing oxidative stress associated with neurodegenerative diseases .
Metal Chelation
Some donepezil derivatives have shown the ability to chelate metals. This is significant because metal ions like copper and zinc can induce Aβ aggregation, so chelating these metals could have therapeutic implications for AD .
Greener Synthesis Techniques
The synthesis of donepezil and its analogs is an area of research focusing on developing more environmentally friendly production methods. Hydroxydonepezil could be part of studies aiming to improve scalability and reduce environmental impact .
Biomarker Research
Donepezil and its derivatives may be used in conjunction with biomarker research to aid early diagnosis of AD. This involves identifying biological markers that can indicate the presence or risk of the disease .
Mechanism of Action
While the specific mechanism of action for hydroxydonepezil is not mentioned in the search results, donepezil, a related compound, works by selectively and reversibly inhibiting the acetylcholinesterase enzyme . This enzyme normally breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, donepezil increases the availability of acetylcholine at synapses, enhancing cholinergic transmission and relieving symptoms of Alzheimer’s dementia .
Future Directions
While specific future directions for hydroxydonepezil were not found, there is ongoing research into donepezil and its analogs for the treatment of Alzheimer’s disease . This includes the development of hybrid molecules and multi-target-directed ligands that can simultaneously modulate multiple biological targets . Such research could potentially include hydroxydonepezil and may lead to new therapeutic strategies for Alzheimer’s disease.
properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16/h3-7,13-14,17,20,23,26H,8-12,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRVJLPAJNHQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C(C3CCN(CC3)CC4=CC=CC=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxydonepezil | |
CAS RN |
197010-20-1 | |
Record name | Hydroxydonepezil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197010201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYDONEPEZIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOC5N31PX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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